The synthesis of Hydroxyzine D4 involves incorporating deuterium atoms into the hydroxyzine molecule. This can be achieved through various methods, including:
The technical details of these synthetic routes often involve careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
Hydroxyzine D4 participates in various chemical reactions typical for amines and ethers. Some notable reactions include:
These reactions are crucial for understanding the compound's reactivity and potential applications in medicinal chemistry .
Hydroxyzine D4 functions primarily as an antagonist at the histamine H1 receptor. The mechanism involves:
This mechanism is supported by data indicating its efficacy in reducing anxiety and allergic responses .
Hydroxyzine D4 exhibits several important physical and chemical properties:
These properties influence how Hydroxyzine D4 is handled in laboratory and pharmaceutical settings .
Hydroxyzine D4 has several scientific uses, particularly in research and clinical applications:
The use of deuterated compounds like Hydroxyzine D4 aids in enhancing the precision of analytical techniques such as mass spectrometry .
Hydroxyzine D4 (C₂₁H₂₃D₄ClN₂O₂; MW 378.93 g/mol) is a deuterium-labeled analog of the first-generation antihistamine hydroxyzine, where four hydrogen atoms are replaced by deuterium (²H) at specific molecular positions. This isotopic substitution creates a mass shift detectable by mass spectrometry while preserving the compound's core pharmacological properties. The deuterium atoms are typically incorporated at metabolically vulnerable sites, such as the benzhydryl positions, to slow oxidative metabolism via the deuterium kinetic isotope effect (DKIE). This effect strengthens the carbon-deuterium bond (C-D vs. C-H), increasing activation energy for bond cleavage by 1.2–1.5 kcal/mol and reducing metabolic degradation rates [1] [8].
Table 1: Molecular Properties of Hydroxyzine D4
Property | Specification |
---|---|
Molecular Formula | C₂₁H₂₃D₄ClN₂O₂ |
Molecular Weight | 378.93 g/mol |
CAS Number | 2070014-84-3 or 1219908-92-5 |
Isotopic Purity | ≥98% deuterium incorporation |
Chemical Purity | ≥98% (HPLC) |
Salt Forms | Free base; Dihydrochloride (C₂₁H₂₅D₄Cl₃N₂O₂) |
Primary Analytical Uses | LC-MS internal standard; Metabolic tracer |
Deuterium labeling minimally alters physicochemical parameters. Key differences from non-deuterated hydroxyzine include:
The strategic use of deuterium in pharmacology evolved from metabolic tracer studies in the 1960s to targeted drug optimization. Key milestones include:
Table 2: Evolution of Deuterated Pharmaceuticals
Era | Development Focus | Key Examples |
---|---|---|
1960–1999 | Metabolic tracers | d₂-Tyramine; d₃-Morphine |
2000–2016 | Deuterium switches | Deutetrabenazine (FDA-approved 2017) |
2017–Present | De novo deuterated drugs | Deucravacitinib (FDA-approved 2022) |
Commercial interest surged with dedicated deuteration platforms (e.g., Concert Pharmaceuticals, now acquired), driving >15 deuterated compounds into clinical trials by 2023. Hydroxyzine D4 exemplifies this trend as a research tool bridging diagnostic and therapeutic applications [2] [6].
Stable isotopes like deuterium enable precise tracking of drug fate in vivo without radioactivity risks. Hydroxyzine D4 serves three critical research functions:
As an internal standard in LC-MS, Hydroxyzine D4 corrects for analytical variability during hydroxyzine quantification:
Deuterium labeling reveals site-specific metabolism:
Table 3: Research Applications of Hydroxyzine D4
Application | Method | Key Advantage |
---|---|---|
Pharmacokinetic Quantitation | LC-MS/MS with D4 internal standard | Eliminates matrix effects |
Metabolic Stability Assays | Hepatocyte incubations + MS | Measures DKIE on intrinsic clearance |
Bioequivalence Testing | Stable isotope crossover | Compares formulations in single cohort |
Mass Balance Studies | ¹⁴C + D4 dual labeling | Distinguishes parent vs. metabolites |
Stable isotopes like Hydroxyzine D4 thus provide a versatile, GLP-compliant toolkit for drug development, particularly for rare diseases where non-invasive breath tests (using ¹³C analogs) enable pediatric studies [3] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9